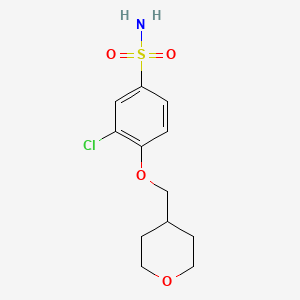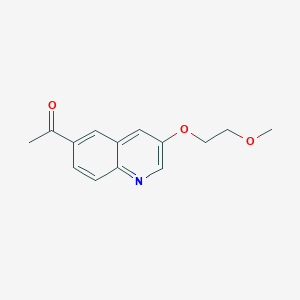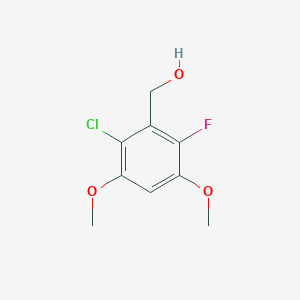
4-Pyridin-2-ylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridin-2-ylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a pyridine ring at the second position and an amine group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-2-ylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(pyridin-2-yl)cyclohexanone with ammonia or an amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another approach involves the cyclization of a suitable precursor, such as 4-(pyridin-2-yl)cyclohexanone, with an amine under acidic or basic conditions. The reaction conditions can vary depending on the specific reagents and catalysts used, but common conditions include heating the reaction mixture to reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced catalytic systems and automated monitoring can further optimize the production process.
化学反応の分析
Types of Reactions
4-Pyridin-2-ylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of saturated amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups using reagents like alkyl halides or tosylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines or alcohols.
Substitution: Formation of alkylated or halogenated derivatives.
科学的研究の応用
4-Pyridin-2-ylcyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a ligand in the study of biological receptors and enzymes, helping to elucidate their structure and function.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Pyridin-2-ylcyclohexan-1-amine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes or receptors. The pyridine ring can interact with aromatic residues in the active site of enzymes, while the amine group can form hydrogen bonds with key amino acid residues, stabilizing the compound’s binding to the target.
類似化合物との比較
4-Pyridin-2-ylcyclohexan-1-amine can be compared with other similar compounds, such as:
4-(Pyridin-2-yl)cyclohexanone: This compound lacks the amine group and is often used as a precursor in the synthesis of this compound.
N-(Pyridin-2-yl)amides: These compounds contain an amide group instead of an amine group and have different chemical properties and reactivity.
3-Bromoimidazo[1,2-a]pyridines: These compounds feature a fused imidazo-pyridine ring system and exhibit different biological activities compared to this compound.
The uniqueness of this compound lies in its specific combination of a cyclohexane ring, a pyridine ring, and an amine group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
4-pyridin-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H16N2/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-3,8-10H,4-7,12H2 |
InChIキー |
TVWCBVZUXRSPRT-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2=CC=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


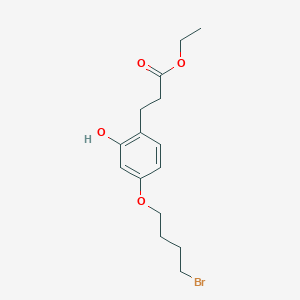
![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)
![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)

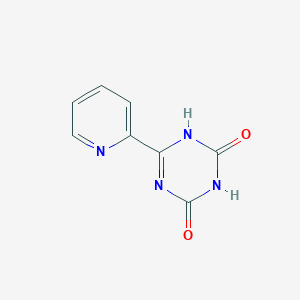
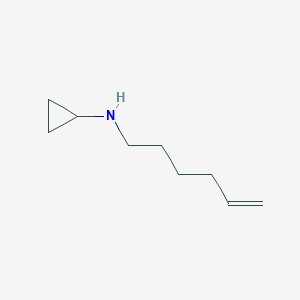
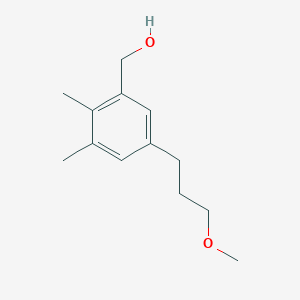
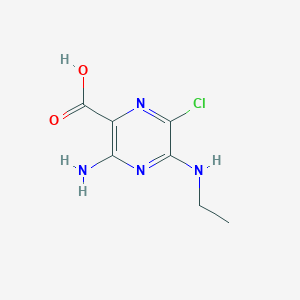
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)

